2-Cyano-6-fluoro-3-methoxybenzoic acid
Description
2-Cyano-6-fluoro-3-methoxybenzoic acid (molecular formula: C₉H₆FNO₃) is a substituted benzoic acid derivative featuring three distinct functional groups: a cyano (-C≡N) group at position 2, a methoxy (-OCH₃) group at position 3, and a fluorine atom at position 6 of the aromatic ring. Its SMILES representation is COC1=C(C(=C(C=C1)F)C(=O)O)C#N, and its InChIKey is LERLCBREUSDCQS-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, critical for mass spectrometry applications, have been predicted for various charged states (e.g., [M+H]⁺: 172.08 Ų, [M-H]⁻: 163.45 Ų) . While the compound is referenced in a patent (PCT/EP12/067473), specific applications remain undisclosed .
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2-cyano-6-fluoro-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H6FNO3/c1-14-7-3-2-6(10)8(9(12)13)5(7)4-11/h2-3H,1H3,(H,12,13) |
InChI Key |
LERLCBREUSDCQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2-cyano-6-fluoro-3-methoxybenzoic acid include derivatives with variations in substituents or functional groups. Below is a detailed comparison based on molecular structure, substituent effects, and theoretical properties.
Key Structural Analogs
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic Acid (C₉H₈ClFO₄)
- Substituents : Chloro (-Cl) at position 2, methoxymethoxy (-OCH₂OCH₃) at position 3, and fluorine at position 5.
- Molecular Weight : 234.5 g/mol.
- Key Differences: The cyano group is replaced with chloro, a weaker electron-withdrawing group (EWG). Higher molecular weight due to additional oxygen and hydrogen atoms .
2-Chloro-3-cyano-6-fluorobenzoic Acid (C₈H₃ClFNO₂)
- Substituents: Chloro at position 2, cyano at position 3, and fluorine at position 6.
- Molecular Weight : 199.5 g/mol.
- Key Differences: Lacks the methoxy group, reducing electron-donating effects. Cyano at position 3 (vs. Lower molecular weight due to fewer carbon and oxygen atoms .
Comparative Analysis of Substituent Effects
Table 1: Structural and Electronic Comparison
Acidity and Reactivity
- Target Compound: The cyano group at position 2 withdraws electrons, enhancing the acidity of the carboxylic acid group (pKa likely lower than unsubstituted benzoic acid). The methoxy group at position 3 donates electrons, partially counteracting this effect .
- Chloro Analogs: Chloro’s weaker electron-withdrawing capacity results in higher pKa values compared to the cyano-substituted compounds. For example, 2-chloro-3-cyano-6-fluorobenzoic acid may exhibit stronger acidity than the target compound due to the cyano group’s proximity to the carboxylic acid .
Solubility and Stability
Research Implications and Limitations
- Experimental Data Gaps : While collision cross-section (CCS) data exist for the target compound , analogous data for its structural analogs are unavailable, limiting direct comparisons in mass spectrometry applications.
- Theoretical vs. Empirical Insights : Substituent effects on acidity and solubility are inferred from electronic and steric principles; experimental validation (e.g., pKa measurements) is needed.
Preparation Methods
Fluorination via Nucleophilic Aromatic Substitution
A foundational step in synthesizing 2-cyano-6-fluoro-3-methoxybenzoic acid involves introducing fluorine at the 6-position. Patent CN113135862A demonstrates fluorination using potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) under nitrogen protection at 80–85°C. For the target compound, this method can be adapted by starting with a 2-cyano-3-methoxybenzoic acid precursor containing a leaving group (e.g., chlorine or bromine) at the 6-position.
Key Conditions :
Methoxylation Using Dimethyl Sulfate
Methoxy group introduction at the 3-position is achieved via alkylation. Patent CN104151157A details methoxylation of chlorobenzonitrile derivatives using dimethyl sulfate under basic conditions. For the target compound, this step would precede fluorination to avoid competing reactions.
Procedure :
-
Dissolve 2-cyano-6-fluoro-3-hydroxybenzoic acid in aqueous NaOH.
-
Add dimethyl sulfate dropwise at <35°C while maintaining pH 8.5–9.5 with NaOH.
-
Heat to 80°C for 2 hours to complete methylation.
Outcome :
Cyano Group Introduction via Diazotization and Sandmeyer Reaction
Nitration and Reduction to Amine
The cyano group at the 2-position can be introduced via a Sandmeyer reaction. Starting with 2-amino-6-fluoro-3-methoxybenzoic acid, diazotization with sodium nitrite in HCl followed by treatment with CuCN yields the nitrile.
Steps :
-
Diazotization : React 2-amino-6-fluoro-3-methoxybenzoic acid with NaNO₂ in HCl at 0–5°C.
-
Cyanation : Add CuCN to the diazonium salt solution, stirring at 25°C for 4 hours.
Challenges :
-
Competing hydrolysis of the nitrile group under acidic conditions necessitates strict pH control.
Optimization of Cyanation
Patent CN113135862A highlights the use of cuprous chloride for halogenation, which can be repurposed for cyanation by substituting Cl⁻ with CN⁻.
Data :
Multi-Step Synthesis via Directed Ortho-Metalation
Regioselective Functionalization
Directed ortho-metalation (DoM) enables precise positioning of substituents. Using a directing group (e.g., carboxylic acid), lithium diisopropylamide (LDA) deprotonates the ortho position, allowing sequential introduction of fluorine and methoxy groups.
Sequence :
-
Lithiation : Treat 2-cyano-3-methoxybenzoic acid with LDA at −78°C.
-
Fluorination : Introduce F⁺ via N-fluorobenzenesulfonimide (NFSI).
-
Workup : Quench with methanol and isolate this compound.
Advantages :
-
High regioselectivity avoids protecting group strategies.
Comparative Analysis of Synthetic Routes
Trade-offs :
-
Sequential Halogenation : High yields but requires pre-functionalized substrates.
-
Sandmeyer Cyanation : Moderate yields due to competing side reactions.
-
Directed Metalation : Excellent regioselectivity but low temperature sensitivity.
Industrial-Scale Considerations
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